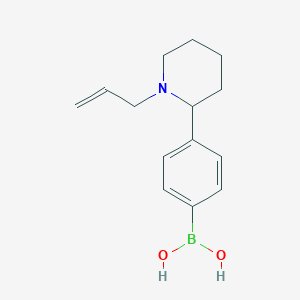
4-(1-Allyl-piperidin-2-YL)-benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Allyl-piperidin-2-YL)-benzeneboronic acid is a boronic acid derivative that features a piperidine ring substituted with an allyl group and a benzene ring attached to a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Allyl-piperidin-2-YL)-benzeneboronic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reductive amination of 1-allyl-2-piperidone.
Attachment of the Benzene Ring: The benzene ring can be introduced via a nucleophilic substitution reaction.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced through a borylation reaction, often using a palladium-catalyzed process.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group.
Reduction: Reduction reactions can occur at the piperidine ring or the benzene ring.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
Oxidation: Oxidized derivatives of the allyl group.
Reduction: Reduced forms of the piperidine or benzene rings.
Substitution: Coupled products with various aryl or vinyl groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Bioconjugation: Utilized in the conjugation of biomolecules for research purposes.
Medicine
Drug Development: Investigated for potential therapeutic applications due to its unique structure.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-Allyl-piperidin-2-YL)-benzeneboronic acid depends on its application. In catalysis, it acts as a ligand or catalyst, facilitating various chemical reactions. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative.
4-(1-Allyl-piperidin-2-YL)-phenylboronic Acid: A closely related compound with a similar structure.
Uniqueness
4-(1-Allyl-piperidin-2-YL)-benzeneboronic acid is unique due to the presence of both the piperidine ring and the boronic acid group, offering a combination of reactivity and functionality not found in simpler boronic acids.
Properties
Molecular Formula |
C14H20BNO2 |
|---|---|
Molecular Weight |
245.13 g/mol |
IUPAC Name |
[4-(1-prop-2-enylpiperidin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C14H20BNO2/c1-2-10-16-11-4-3-5-14(16)12-6-8-13(9-7-12)15(17)18/h2,6-9,14,17-18H,1,3-5,10-11H2 |
InChI Key |
AIZDRAXJTQCPAV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCCCN2CC=C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















